REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[CH3:12][O:13][S:14]([O-:17])(=[O:16])=[O:15]>CC(N(C)C)=O>[CH3:12][O:13][S:14]([O-:17])(=[O:16])=[O:15].[CH3:12][N+:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[OH:1])[CH:7]=[CH:8][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-liter three-neck flask provided with a mechanical agitator, with a reflux-condenser and calcium chloride tube
|
Type
|
ADDITION
|
Details
|
adds
|
Type
|
ADDITION
|
Details
|
Shortly after the completion of the addition
|
Type
|
CUSTOM
|
Details
|
a light yellow compound crystallizes little by little
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
leaves the mixture
|
Type
|
CUSTOM
|
Details
|
The quaternary salt which is formed
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
WASH
|
Details
|
washed with anhydrous ether
|
Type
|
CUSTOM
|
Details
|
recrystallized in methanol
|
Type
|
CUSTOM
|
Details
|
Weight obtained = 219 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COS(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC(=C12)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |